molecular formula C23H24ClN3O2 B2947652 N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941871-71-2

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No. B2947652
CAS RN: 941871-71-2
M. Wt: 409.91
InChI Key: CLXWFCKTOPBOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, also known as DBZ or DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBZ is a potent inhibitor of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) and Notch receptors. In

Mechanism of Action

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide inhibits gamma-secretase by binding to the active site of the enzyme, preventing it from cleaving APP and Notch receptors. This leads to a decrease in the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and an increase in the activation of Notch signaling, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of amyloid beta peptides in vitro and in vivo, leading to a reduction in amyloid plaque deposition in the brain. It has also been shown to increase the activation of Notch signaling, leading to an increase in cell differentiation and proliferation. In addition, N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has a number of advantages for lab experiments. It is a potent and specific inhibitor of gamma-secretase, making it a useful tool for studying the role of gamma-secretase in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide does have some limitations. It is not a selective inhibitor of gamma-secretase, and can also inhibit other enzymes such as beta-secretase and cathepsin B. In addition, N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide. One area of research could be the development of more selective inhibitors of gamma-secretase that do not inhibit other enzymes. Another area of research could be the development of more water-soluble forms of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide that are easier to use in experiments. In addition, research could be done on the potential therapeutic applications of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide in the treatment of Alzheimer's disease and cancer. Finally, research could be done on the role of gamma-secretase in other biological processes, and the potential implications of inhibiting gamma-secretase in these processes.

Synthesis Methods

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can be synthesized by the reaction of 4-chlorobenzylamine with 2-(dimethylamino)-2-(naphthalen-1-yl)ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of gamma-secretase, which is involved in the processing of APP and Notch receptors. This makes N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide a potential therapeutic agent for the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-27(2)21(20-9-5-7-17-6-3-4-8-19(17)20)15-26-23(29)22(28)25-14-16-10-12-18(24)13-11-16/h3-13,21H,14-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWFCKTOPBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

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